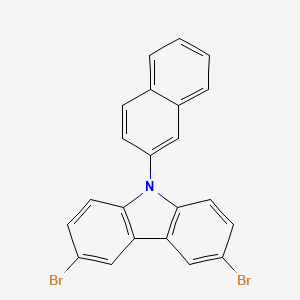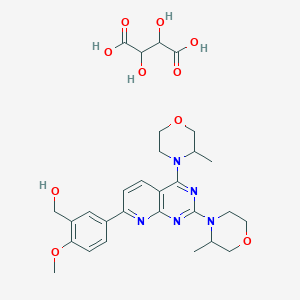
9-(2-naphthalenyl)-3,6-DibroMo-9H-carbazole
Vue d'ensemble
Description
9-(2-Naphthalenyl)-3,6-dibromo-9H-carbazole is a novel compound with a wide range of applications in scientific research. It is a member of the carbazole family, a group of aromatic heterocyclic compounds with a characteristic nitrogen-containing ring structure. This compound has been used as a synthetic intermediate in the preparation of various organic compounds, such as dyes, pigments, and pharmaceuticals. In addition, it has been used as a fluorescent probe for the detection of nitroaromatic compounds and as a catalyst for the synthesis of polymers. This compound has also been used to study the structure-activity relationship of biological systems, as well as its potential applications in drug delivery and cancer therapy.
Applications De Recherche Scientifique
Environmental Detection and Analysis
Recent research has highlighted the presence of halogenated carbazoles, including compounds structurally related to 9-(2-naphthalenyl)-3,6-Dibromo-9H-carbazole, in environmental samples. These emerging contaminants have been identified due to their persistence and potential dioxin-like toxicological effects. Investigations into their anthropogenic origins reveal that such compounds could form during the manufacture of halogenated indigo dyes, correlating with historical production data and environmental sediment samples. This association underscores the environmental significance of halogenated carbazoles, pointing towards industrial processes as a key source of these pollutants (Parette et al., 2015).
Medicinal Chemistry and Drug Development
Carbazole derivatives, including those related to this compound, have shown extensive potential in medicinal applications. Naphthalimide compounds, a category encompassing various carbazole derivatives, demonstrate a wide range of interactions with biological targets due to their large conjugated structures. These interactions have led to the development of naphthalimide-based compounds for anticancer therapy, with some entering clinical trials. Moreover, these compounds have been explored as ion receptors, fluorescent probes, and imaging agents, highlighting the diversity of potential medicinal applications of carbazole derivatives (Gong et al., 2016).
Material Science and Organic Electronics
The utility of carbazole-based molecules, particularly those functioning as donor-acceptor (D-A) materials, has been extensively reviewed for their application in light-emitting devices like organic light-emitting diodes (OLEDs). The unique properties of these carbazole derivatives, including their charge transport capabilities, have made them crucial in the development of advanced photovoltaic cells, biomedical imaging technologies, and fluorescent polymers. This research area continues to grow, with ongoing investigations into the synthesis and functional optimization of carbazole-based compounds for electronic and photovoltaic applications (Ledwon, 2019).
Synthesis and Chemical Transformations
Innovative synthetic methodologies have been developed to facilitate the transformation of simple aromatic compounds into complex fused aromatic systems, such as carbazoles, through annulative π-extension reactions and C–H bond activation. These advancements provide a streamlined approach to accessing a broad range of functionalized materials, including carbazole derivatives, which are of significant interest in material science, biomedical research, and the pharmaceutical industry. The direct conversion of indoles to carbazoles, in particular, has seen considerable progress, enhancing the efficiency and scope of synthetic routes available for the production of carbazole-based compounds (Dinda et al., 2020).
Propriétés
IUPAC Name |
3,6-dibromo-9-naphthalen-2-ylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br2N/c23-16-6-9-21-19(12-16)20-13-17(24)7-10-22(20)25(21)18-8-5-14-3-1-2-4-15(14)11-18/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMPPIIUVAZBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221237-83-7 | |
| Record name | 3,6-Dibromo-9-(2-naphthalenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)

![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B3026966.png)
![3-(5-((1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-((S)-tetrahydrofuran-3-yl)benzamide](/img/structure/B3026967.png)





![{2-[3-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B3026980.png)
![BD140 [for Albumin binding assay]](/img/structure/B3026981.png)


